

Octadecyl Benzoate: A Comprehensive Guide to its Chemical Identity

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Compound of Interest

Compound Name: Octadecyl benzoate

CAS No.: 10578-34-4

Cat. No.: B078700

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical identifiers for **octadecyl benzoate**, an ester of benzoic acid and octadecanol. A clear understanding of these identifiers is fundamental for accurate documentation, database searching, and regulatory submissions in scientific research and drug development. This document moves beyond a simple listing, offering insights into the significance and interoperability of each identifier.

Nomenclature and Core Identifiers

The unambiguous identification of a chemical compound is paramount for scientific communication and data integrity. **Octadecyl benzoate** is known by several names and registered under various internationally recognized systems.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is **octadecyl benzoate**.^{[1][2]} This name precisely describes the molecule as the ester formed from octadecanol (an 18-carbon alcohol) and benzoic acid.

Synonyms

In literature and commercial databases, **octadecyl benzoate** may be referred to by other names, including:

- Stearyl benzoate[1]
- Benzoic acid, octadecyl ester[1][3]
- Benzoic acid, stearyl ester[1]

The synonym "stearyl benzoate" arises from the common name "stearyl alcohol" for octadecanol.

Registry Numbers and Database Identifiers

For robust tracking and information retrieval, several key database identifiers are assigned to **octadecyl benzoate**.

- CAS Registry Number®: The Chemical Abstracts Service (CAS) has assigned the number 10578-34-4 to **octadecyl benzoate**. [1][3] This unique numerical identifier is widely used in scientific literature, chemical inventories, and regulatory databases to pinpoint this specific substance without ambiguity.
- PubChem Compound Identification (CID): In the comprehensive PubChem database maintained by the National Center for Biotechnology Information (NCBI), **octadecyl benzoate** is assigned the CID 82737. [1] This identifier serves as a central hub for accessing a wealth of information, including physical and chemical properties, biological activities, and safety data.

Molecular Representations: Line Notations

Line notations are text-based representations of a molecule's structure, enabling machine readability and facilitating database searching.

- SMILES (Simplified Molecular-Input Line-Entry System): The SMILES string for **octadecyl benzoate** is CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1. [1][2][4] This notation encodes the molecular structure into a linear string of characters, representing atoms and bond types.

- InChI (International Chemical Identifier): The IUPAC International Chemical Identifier (InChI) provides a standardized, non-proprietary, and unique string for chemical substances. For **octadecyl benzoate**, the InChI is InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3.[1][2][3]
- InChIKey: The InChIKey is a hashed, fixed-length character representation of the InChI, primarily used for web and database searches. The InChIKey for **octadecyl benzoate** is KPWFVNOPNOTYNJ-UHFFFAOYSA-N.[1][2][3]

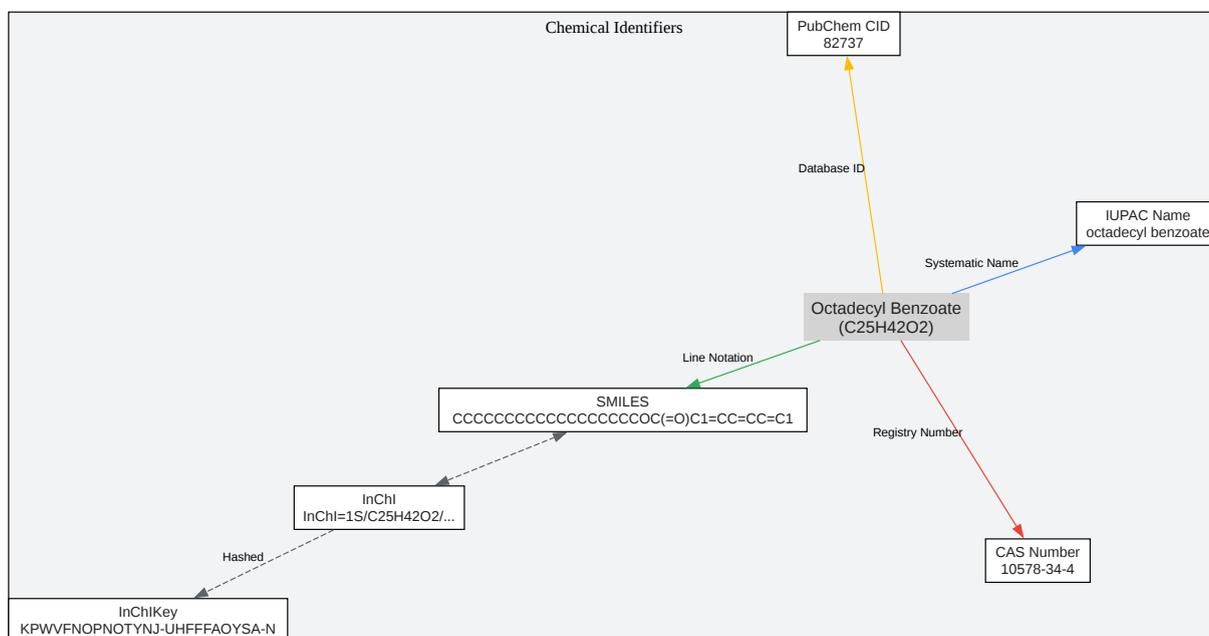
Summary of Identifiers

The following table provides a consolidated overview of the key identifiers for **octadecyl benzoate**.

Identifier Type	Value	Source(s)
IUPAC Name	octadecyl benzoate	PubChem[1], BOC Sciences[2]
CAS Registry Number	10578-34-4	PubChem[1], ChemicalBook, NIST[3]
PubChem CID	82737	PubChem[1]
Molecular Formula	C25H42O2	PubChem[1], ChemicalBook, NIST[3]
Molecular Weight	374.6 g/mol	PubChem[1]
SMILES	CCCCCCCCCCCCCCCCCCO C(=O)C1=CC=CC=C1	PubChem[1], BOC Sciences[2], PubChemLite[4]
InChI	InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-25(26)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3	PubChem[1], BOC Sciences[2], NIST[3]
InChIKey	KPWFVNOPNOTYNJ-UHFFFAOYSA-N	PubChem[1], BOC Sciences[2], NIST[3]

Structural and Identifier Relationship

The following diagram illustrates the relationship between the chemical structure of **octadecyl benzoate** and its primary identifiers.



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Caption: Relationship between the structure of **octadecyl benzoate** and its key identifiers.

References

- PubChem. Benzoic acid, octadecyl ester. National Center for Biotechnology Information. [\[Link\]](#)
- PubChemLite. **Octadecyl benzoate** (C₂₅H₄₂O₂). [\[Link\]](#)
- Data.gov. Compound 530558: 4-Ethylbenzoic acid, octadecyl ester. [\[Link\]](#)
- NIST. Benzoic acid, octadecyl ester. National Institute of Standards and Technology. [\[Link\]](#)

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Sources

- 1. Benzoic acid, octadecyl ester | C₂₅H₄₂O₂ | CID 82737 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. bocsci.com [\[bocsci.com\]](https://bocsci.com)
- 3. Benzoic acid, octadecyl ester [\[webbook.nist.gov\]](https://webbook.nist.gov)
- 4. PubChemLite - Octadecyl benzoate (C₂₅H₄₂O₂) [\[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
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